molecular formula C28H34N2O7 B1149687 (E,4R)-N-[(1S,5S,6R)-5-hydroxy-5-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]-2,4-dimethyloct-2-enamide CAS No. 139023-58-8

(E,4R)-N-[(1S,5S,6R)-5-hydroxy-5-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]-2,4-dimethyloct-2-enamide

Cat. No. B1149687
CAS RN: 139023-58-8
M. Wt: 510.57876
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Antibiotic and antibacterial. Active against Gram-positive bacteria. Rasfarnesyltransferase and apoptosis (Caspase-1) inhibitor. AChE inhibitor.
(E,4R)-N-[(1S,5S,6R)-5-hydroxy-5-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]-2,4-dimethyloct-2-enamide is a natural product found in Streptomyces parvulus with data available.

Scientific Research Applications

Anti-Inflammatory Applications

Manumycin B has been found to have strong anti-inflammatory features. It has been shown to inhibit the expression of IL-1β and TNF in the human monocyte/macrophage cell line THP-1 upon LPS stimulation . This suggests that Manumycin B could be a potential alternative to current anti-inflammatory drugs .

Anti-Cancer Applications

Manumycin B has been demonstrated to have anti-cancer effects. It has been shown to have a pro-apoptotic effect, which qualifies it as a promising anti-cancer agent . However, its use as an anti-inflammatory agent is complicated due to its high pro-apoptotic features .

Immunomodulatory Capacities

Manumycin B has been found to have immunomodulatory capacities when used in micromolar concentrations . This suggests that Manumycin B could be used to modulate the immune response, which could be beneficial in the treatment of various immune-related diseases .

Activation and Survival of Human Monocyte/Macrophage Cell Line

Manumycin B has been shown to affect the activation and survival of the human monocyte/macrophage cell line THP-1 . This suggests that Manumycin B could potentially be used in research related to monocytes/macrophages .

Inhibition of Various Eukaryotic Enzymes

Manumycins, including Manumycin B, are known to inhibit various eukaryotic enzymes . This suggests that Manumycin B could be used in research related to these enzymes .

Activation of Cryptic Biosynthetic Gene Clusters

Manumycin B has been associated with the activation of cryptic biosynthetic gene clusters . This suggests that Manumycin B could potentially be used in genetic research, particularly in the activation of cryptic biosynthetic gene clusters .

Mechanism of Action

Target of Action

Manumycin B primarily targets acetylcholinesterase (AChE) and farnesyltransferase (FTase) . AChE is an enzyme involved in the termination of impulse transmission at cholinergic synapses by rapid hydrolysis of the neurotransmitter acetylcholine. FTase, on the other hand, is an enzyme that plays a crucial role in the post-translational modification of proteins through a process known as prenylation .

Mode of Action

Manumycin B acts as an inhibitor of both AChE and FTase . It binds to these enzymes and prevents them from performing their normal function. For AChE, this means preventing the breakdown of acetylcholine, thereby increasing its concentration. For FTase, inhibition prevents the prenylation of proteins, disrupting normal cellular signaling .

Biochemical Pathways

The inhibition of FTase by Manumycin B affects the Ras signal transduction pathway , which is involved in cell growth and differentiation . By inhibiting FTase, Manumycin B prevents the farnesylation of the Ras protein, disrupting signal transduction and leading to effects such as apoptosis in certain cancer cells .

Pharmacokinetics

It’s known that the compound exhibits antitumor activity, suggesting it can reach and act upon target cells .

Result of Action

The primary result of Manumycin B’s action is the inhibition of cell growth and the induction of apoptosis , particularly in cancer cells . This is primarily due to its disruption of the Ras signal transduction pathway through FTase inhibition .

properties

IUPAC Name

(E,4R)-N-[(1S,5S,6R)-5-hydroxy-5-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]-2,4-dimethyloct-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34N2O7/c1-4-5-10-17(2)15-18(3)27(35)29-19-16-28(36,26-25(37-26)24(19)34)14-9-7-6-8-11-22(33)30-23-20(31)12-13-21(23)32/h6-9,11,14-17,25-26,31,36H,4-5,10,12-13H2,1-3H3,(H,29,35)(H,30,33)/b7-6+,11-8+,14-9+,18-15+/t17-,25-,26-,28+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGICGDCGECBVTD-LOWJZYKPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)C=C(C)C(=O)NC1=CC(C2C(C1=O)O2)(C=CC=CC=CC(=O)NC3=C(CCC3=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](C)/C=C(\C)/C(=O)NC1=C[C@]([C@H]2[C@@H](C1=O)O2)(/C=C/C=C/C=C/C(=O)NC3=C(CCC3=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Manumycin B

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E,4R)-N-[(1S,5S,6R)-5-hydroxy-5-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]-2,4-dimethyloct-2-enamide
Reactant of Route 2
(E,4R)-N-[(1S,5S,6R)-5-hydroxy-5-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]-2,4-dimethyloct-2-enamide
Reactant of Route 3
(E,4R)-N-[(1S,5S,6R)-5-hydroxy-5-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]-2,4-dimethyloct-2-enamide
Reactant of Route 4
(E,4R)-N-[(1S,5S,6R)-5-hydroxy-5-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]-2,4-dimethyloct-2-enamide
Reactant of Route 5
(E,4R)-N-[(1S,5S,6R)-5-hydroxy-5-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]-2,4-dimethyloct-2-enamide
Reactant of Route 6
(E,4R)-N-[(1S,5S,6R)-5-hydroxy-5-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]-2,4-dimethyloct-2-enamide

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